molecular formula C16H21N3O4 B588791 Defluoro Linezolid-d3 CAS No. 1795786-92-3

Defluoro Linezolid-d3

Cat. No. B588791
CAS RN: 1795786-92-3
M. Wt: 322.379
InChI Key: LEUDKGFPUHLJBJ-VSLDJYOXSA-N
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Description

Defluoro Linezolid-d3 is a chemical compound with the molecular formula C16H18D3N3O4 and a molecular weight of 322.37 . It is a stable isotope and is not considered hazardous . It is a white solid and is a labelled analogue of Defluoro Linezolid, a defluorinated impurity of Linezolid .


Molecular Structure Analysis

The molecular structure of this compound consists of 16 carbon atoms, 18 hydrogen atoms, 3 deuterium atoms, 3 nitrogen atoms, and 4 oxygen atoms . The InChIKey for this compound is LEUDKGFPUHLJBJ-VSLDJYOXSA-N .


Physical And Chemical Properties Analysis

This compound is a white solid with a molecular weight of 322.37 . It is a stable isotope .

Scientific Research Applications

Oxazolidinones and Linezolid Overview

Oxazolidinones, including Linezolid, are synthetic antimicrobial agents displaying a unique mechanism of protein synthesis inhibition. They are primarily effective against gram-positive pathogens, including methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant enterococci (VRE), and penicillin- and cephalosporin-resistant Streptococcus pneumoniae (Diekema & Jones, 2000). Linezolid, the most studied oxazolidinone, demonstrates high oral bioavailability and favorable pharmacokinetics, making it a strong candidate for treating serious infections caused by resistant gram-positive organisms.

Linezolid's Mechanism of Action and Spectrum

Linezolid acts by inhibiting bacterial protein synthesis through blocking the formation of the 70S ribosomal initiation complex, affecting both bacteriostatic and bactericidal activities depending on the species. It covers a broad spectrum of gram-positive bacteria, including multi-drug resistant organisms like MRSA and VRE, and shows potential for treating infections not effectively managed by traditional antibiotics (Norrby, 2001).

Clinical Applications and Resistance

Linezolid has been employed in various infections, including skin and soft tissue infections, pneumonia, and tuberculosis, particularly in strains resistant to other antibiotics. While highly effective, the emergence of linezolid-resistant Staphylococcus has been documented, albeit at low frequencies, challenging its clinical utility and emphasizing the need for cautious use to prevent resistance development (Gu et al., 2013).

Safety and Tolerability

Despite its effectiveness, the use of Linezolid is limited by its adverse effect profile, including hematological effects, peripheral neuropathy, and optic neuropathy, which are dose-dependent and more common with prolonged treatment. Therefore, careful monitoring and judicious use are recommended to balance therapeutic benefits against potential risks (Vinh & Rubinstein, 2009).

Immunomodulatory Effects

Recent studies have suggested that Linezolid may have immunomodulatory effects, influencing the immune response in addition to its antimicrobial activity. These effects could potentially be leveraged to treat infections by reducing inflammatory damage and aiding in the management of non-infectious inflammatory conditions, although further research is needed to fully understand these interactions and their clinical implications (Wang et al., 2019).

Mechanism of Action

Target of Action

Defluoro Linezolid-d3, like its parent compound Linezolid, primarily targets aerobic Gram-positive bacteria . Its main target is the 23S ribosomal RNA of the 50S subunit . This subunit plays a crucial role in the initiation of bacterial protein synthesis .

Mode of Action

This compound exerts its antibacterial activity by inhibiting the initiation of bacterial protein synthesis . More specifically, it binds to the 23S ribosomal RNA of the 50S subunit . By doing so, it prevents the formation of the 70S initiation complex , which is essential for bacterial reproduction .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By binding to the 23S ribosomal RNA of the 50S subunit, it inhibits the formation of the 70S initiation complex . This disruption prevents the bacteria from synthesizing proteins, thereby inhibiting their growth and reproduction .

Pharmacokinetics

Linezolid is known to have good bioavailability and is distributed widely in the body . It is metabolized in the liver and excreted primarily in the urine .

Result of Action

The result of this compound’s action is the inhibition of bacterial growth and reproduction . By preventing the formation of the 70S initiation complex, it disrupts protein synthesis, which is essential for bacterial survival . This makes it effective against a range of Gram-positive bacteria, including Staphylococcus aureus, Streptococcus pneumoniae, Streptococcus pyogenes, and Streptococcus agalactiae .

properties

IUPAC Name

2,2,2-trideuterio-N-[[(5S)-3-(4-morpholin-4-ylphenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21N3O4/c1-12(20)17-10-15-11-19(16(21)23-15)14-4-2-13(3-5-14)18-6-8-22-9-7-18/h2-5,15H,6-11H2,1H3,(H,17,20)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEUDKGFPUHLJBJ-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)NC[C@H]1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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